7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione
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Overview
Description
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties . The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and stability, making it a compound of significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione typically involves cyclization and cycloaddition reactions. One common method includes the use of tetronic acid as a precursor in multicomponent reactions (MCRs) . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired quinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new functional groups .
Scientific Research Applications
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity . This interaction can lead to various biological effects, including enzyme inhibition and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activity but different chemical properties due to the presence of a fluorine atom instead of a trifluoromethyl group.
Furo[3,2-c]quinoline: A structurally similar compound with different biological activities and applications.
Uniqueness
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other similar compounds . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
92513-62-7 |
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Molecular Formula |
C12H4F3NO3 |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)furo[3,4-b]quinoline-1,3-dione |
InChI |
InChI=1S/C12H4F3NO3/c13-12(14,15)6-1-2-8-5(3-6)4-7-9(16-8)11(18)19-10(7)17/h1-4H |
InChI Key |
SUZHZBZNFJLMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C2C=C1C(F)(F)F)C(=O)OC3=O |
Origin of Product |
United States |
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